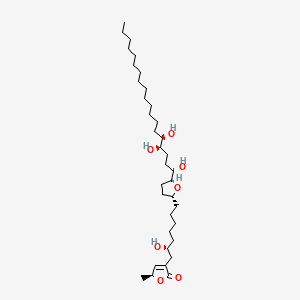
Lennoxamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lennoxamine is a natural product found in Berberis darwinii with data available.
Applications De Recherche Scientifique
Synthesis Techniques
Lennoxamine, an alkaloid with a complex structure, has been a subject of interest in synthetic organic chemistry. Rodríguez et al. (1996) achieved its synthesis through transannular cyclization, illustrating a method for constructing its unique isoindolobenzazepine skeleton (Rodríguez et al., 1996). Moody and Warrellow (1990) described a total synthesis of lennoxamine utilizing vinyl azide chemistry, showcasing differences in isomer behavior during decomposition (Moody & Warrellow, 1990). Fuchs and Funk (2001) developed a synthesis involving intramolecular electrophilic aromatic substitution reactions, an innovative approach in the field (Fuchs & Funk, 2001).
Novel Synthetic Strategies
Mirabal-Gallardo et al. (2012) presented an enantioselective total synthesis of lennoxamine, highlighting the potential of asymmetric hydrogenation in alkaloid synthesis (Mirabal-Gallardo et al., 2012). Onozaki et al. (2009) explored radical reactions and Pd(0)-catalyzed reactions for synthesizing lennoxamine, offering alternative pathways in alkaloid synthesis (Onozaki et al., 2009). Kise et al. (2011) applied electroreductive intramolecular coupling, contributing to the synthetic methods for lennoxamine and expanding the toolbox for chemists (Kise et al., 2011).
Alkaloid Structural Analysis
The structural complexity of lennoxamine has been a focus of several studies. Napolitano et al. (1986) provided insights into its isoindolobenzazepine structure, contributing to the understanding of its chemical nature (Napolitano et al., 1986). Couty et al. (2006) utilized Heck–Suzuki–Miyaura domino reactions in the synthesis of lennoxamine, demonstrating the versatility of palladium-catalyzed processes (Couty et al., 2006).
Advances in Alkaloid Synthesis
The field has seen notable advancements in the synthesis of lennoxamine and related alkaloids. Nagasaka et al. (2003) described a synthesis involving ring-expansion, showing the potential for novel approaches in alkaloid synthesis (Nagasaka et al., 2003). Leonard (2012) reviewed the synthetic approaches to aporhoeadane alkaloids, including lennoxamine, highlighting its importance in synthetic chemistry (Leonard, 2012).
Propriétés
Numéro CAS |
95530-38-4 |
|---|---|
Nom du produit |
Lennoxamine |
Formule moléculaire |
C20H19NO5 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
7,8-dimethoxy-17,19-dioxa-11-azapentacyclo[12.7.0.03,11.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-10-one |
InChI |
InChI=1S/C20H19NO5/c1-23-15-4-3-13-14-7-12-9-17-16(25-10-26-17)8-11(12)5-6-21(14)20(22)18(13)19(15)24-2/h3-4,8-9,14H,5-7,10H2,1-2H3 |
Clé InChI |
GIVXYHGHGFITPJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C3CC4=CC5=C(C=C4CCN3C2=O)OCO5)OC |
SMILES canonique |
COC1=C(C2=C(C=C1)C3CC4=CC5=C(C=C4CCN3C2=O)OCO5)OC |
Synonymes |
lennoxamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one](/img/structure/B1248135.png)
